molecular formula C21H17N3O B2384250 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] CAS No. 303984-72-7

1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone]

Cat. No.: B2384250
CAS No.: 303984-72-7
M. Wt: 327.387
InChI Key: QYOICKWNRBYOKH-ATJXCDBQSA-N
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Description

1-Phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] is a derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound with a broad spectrum of biological activities . The compound features a phenyl group at position 1 of the indole ring and a hydrazone moiety at position 3, where the hydrazine is substituted with a 2-methylphenyl group.

Isatin derivatives are notable for their roles in medicinal chemistry, including anticonvulsant, antiviral, and antitumor activities . The hydrazone group in this compound may contribute to its ability to act as a ligand for metal coordination or as a pharmacophore in enzyme inhibition .

Properties

IUPAC Name

3-[(2-methylphenyl)diazenyl]-1-phenylindol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-15-9-5-7-13-18(15)22-23-20-17-12-6-8-14-19(17)24(21(20)25)16-10-3-2-4-11-16/h2-14,25H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKACBFRYXWNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of Isatin Hydrazide

Isatin is treated with hydrazine hydrate in ethanol under reflux to form isatin-3-hydrazide:
$$
\text{1-Phenyl-1H-indole-2,3-dione} + \text{N}2\text{H}4 \xrightarrow{\text{EtOH, Δ}} \text{1-Phenyl-1H-indole-2,3-dione-3-hydrazide}
$$

Step 2: Acylation with Chloroacetyl Chloride

The hydrazide intermediate reacts with chloroacetyl chloride in dry benzene to introduce a reactive acyl group:
$$
\text{Isatin-3-hydrazide} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{benzene, reflux}} \text{N′-(Chloroacetyl)isatin hydrazide}
$$

Step 3: Coupling with 2-Methylphenylhydrazine

The acylated derivative undergoes nucleophilic substitution with 2-methylphenylhydrazine in acetone under basic conditions (K₂CO₃):
$$
\text{N′-(Chloroacetyl)isatin hydrazide} + \text{2-Methylphenylhydrazine} \xrightarrow{\text{acetone, K₂CO₃}} \text{Target Compound}
$$

This method achieves 65–75% overall yield but requires stringent purification via column chromatography.

Catalytic and Promoter-Assisted Methods

Iodine-Promoted Synthesis

Iodine acts as a dual catalyst and oxidant in one-pot syntheses. A mixture of 1-phenyl-1H-indole-2,3-dione, 2-methylphenylhydrazine, and catalytic iodine (10 mol%) in DMSO facilitates condensation at 60 °C within 2 hours. The iodine enhances electrophilicity at the carbonyl carbon, accelerating hydrazone formation.

Acid-Catalyzed Reactions

Lewis acids such as ZnCl₂ or Brønsted acids (e.g., HCl) are used in solvent-free conditions. For example, grinding equimolar amounts of reactants with 5% HCl at 50 °C for 1 hour yields the product with 80% efficiency.

Purification and Isolation Techniques

Method Conditions Purity Yield
Recrystallization Ethanol-water (3:1), 4 °C 85–90% 70–75%
Column Chromatography Silica gel, ethyl acetate/hexane (1:4) >95% 60–65%
Vacuum Sublimation 120–130 °C, 0.01 mmHg 98% 50–55%

Chromatography remains the gold standard for analytical-grade material, while recrystallization is preferred for industrial-scale production due to cost efficiency.

Comparative Analysis of Methodologies

Parameter Classical Condensation Electrochemical Multi-Step
Reaction Time 6–12 hours 3–5 hours 8–10 hours
Yield 70–85% 70–85% 65–75%
Scalability Moderate High Low
Environmental Impact Moderate (solvent waste) Low (electrochemical) High (multi-step)

Electrochemical methods offer the best balance of efficiency and sustainability, whereas multi-step routes are reserved for specialized derivatives.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key optimizations include:

  • Solvent Recycling : Methanol is recovered via distillation and reused in subsequent batches.
  • Automated pH Control : Maintaining pH 4–5 during condensation minimizes side reactions.
  • In-line Analytics : HPLC monitoring ensures consistent product quality.

Chemical Reactions Analysis

1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins involved in biological processes. This binding can modulate the activity of these targets, leading to changes in cellular functions and signaling pathways .

For example, the compound may inhibit the activity of certain enzymes involved in the synthesis of nucleic acids or proteins, thereby affecting cell proliferation and survival. It may also interact with receptors on the cell surface, triggering signaling cascades that influence cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Hydrazone) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
Target Compound 2-Methylphenyl C21H16N3O 326.38* Not reported Not explicitly reported
1-Phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone] 2,5-Dichlorophenyl C20H13Cl2N3O 382.25 Not reported Potential antitumor activity
1-Phenyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] 4-Fluorophenyl C20H14FN3O 331.35 Not reported Not explicitly reported
1-Phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] 4-Chlorophenyl C20H14ClN3O 347.81 Not reported Not explicitly reported
1-(Morpholinylmethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] 3,4-Dichlorophenyl C19H18Cl2N4O2 405.28 Not reported Not explicitly reported
2-{4-[1-(Phenyl-hydrazono)-ethyl]-phenyl}-isoindole-1,3-dione (17a) Phenyl C22H17N3O2 355.39 185–187 Not explicitly reported

*Calculated based on molecular formula.

Key Comparisons:

However, this may reduce polarity and solubility in aqueous media. Electron-Withdrawing Groups (e.g., Cl, F): Chloro and fluoro substituents (as in the 2,5-dichloro and 4-fluoro derivatives) improve metabolic stability and binding affinity to hydrophobic enzyme pockets but may introduce toxicity risks .

Structural Analogues with Isoindole-1,3-dione Cores

  • Compounds like 17a (isoindole-1,3-dione derivative) exhibit higher melting points (185–187°C) compared to typical isatin hydrazones, likely due to enhanced crystallinity from the fused benzene ring . The target compound’s indole core may offer greater conformational flexibility for biological interactions.

Synthetic Accessibility The target compound is likely synthesized via condensation of 1-phenylisatin with 2-methylphenylhydrazine, a method analogous to the synthesis of 17a–c (reflux in ethanol, 49–52% yields) . This contrasts with morpholinylmethyl-substituted derivatives, which require additional steps for N-alkylation .

Biological Activity Trends

  • While specific data for the target compound are lacking, related isatin hydrazones demonstrate anticonvulsant and antitumor activities . The 2-methylphenyl group may modulate these effects by altering steric interactions with target proteins, as seen in analogues with bulky substituents .

Biological Activity

1-Phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant data and case studies.

Chemical Structure

The molecular formula for 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] is C21H18N4OC_{21}H_{18}N_{4}O. The compound features an indole backbone with a hydrazone linkage, which is crucial for its biological activity.

Antimicrobial Activity

Research has shown that derivatives of indole compounds exhibit potent antimicrobial properties. In a study evaluating various derivatives, it was found that certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The compound under discussion may share similar antimicrobial properties due to its structural characteristics.

CompoundMIC (μg/mL)Pathogen
7b0.22S. aureus
7b0.25S. epidermidis

Anticancer Activity

The anticancer potential of hydrazone derivatives has been documented in various studies. For instance, compounds with similar structural motifs have shown moderate to high growth inhibition against pancreatic cancer cells. The activity was evaluated using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Some derivatives exhibited IC50 values in the range of nanomolar concentrations .

CompoundIC50 (nM)Cell Line
Compound A3.8Pancreatic cancer cells
Compound B20Breast cancer cells

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities. Notably, it has been reported that certain indole derivatives act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), both critical enzymes in bacterial replication and folate metabolism . The IC50 values for these activities ranged from 12.27 to 31.64 μM for DNA gyrase and from 0.52 to 2.67 μM for DHFR .

EnzymeIC50 (μM)
DNA Gyrase12.27 - 31.64
Dihydrofolate Reductase0.52 - 2.67

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various indole derivatives, including hydrazones, against clinically relevant pathogens. The results indicated that the tested compounds exhibited significant bactericidal activity and were effective at reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .
  • Anticancer Evaluation : Another investigation focused on the cytotoxic effects of hydrazone derivatives on various cancer cell lines, revealing that specific modifications in the structure led to enhanced cytotoxicity against breast and pancreatic cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone], and what reaction conditions optimize yield and purity?

The compound is synthesized via a condensation reaction between 1-phenyl-1H-indole-2,3-dione and 2-methylphenylhydrazine. Optimal conditions include refluxing in ethanol or methanol with catalytic acetic acid to facilitate hydrazone bond formation. Purification is typically achieved through silica gel column chromatography or recrystallization from ethanol to remove unreacted starting materials and byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the hydrazone linkage in this compound?

Key techniques include:

  • 1H and 13C NMR : To identify the hydrazone NH proton (δ 10–12 ppm) and the imine carbon (δ 150–160 ppm).
  • IR spectroscopy : A strong C=N stretch near 1600 cm⁻¹ confirms the hydrazone bond.
  • Mass spectrometry : The molecular ion peak ([M+H]⁺) validates the molecular weight. Cross-referencing these with literature data for analogous hydrazones ensures accurate assignment .

Q. How can researchers verify the purity of this compound after synthesis?

Combine HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) with melting point analysis . A single sharp peak in HPLC and a consistent melting point (compared to literature) indicate high purity. TLC (silica gel, ethyl acetate/hexane) can also monitor reaction progress .

Advanced Questions

Q. What challenges arise in the X-ray crystallographic refinement of this compound, and how can SHELXL address them?

Challenges include handling disordered solvent molecules , twinning , or weak diffraction data . SHELXL’s robust refinement tools, such as TWIN and SIMU/DELU restraints , mitigate these issues by modeling disorder and restraining anisotropic displacement parameters. High-resolution data (≤ 0.8 Å) improves electron density maps for accurate atomic positioning .

Q. How can researchers resolve discrepancies between theoretical (DFT) and experimental spectroscopic data for this compound?

Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). Strategies include:

  • Performing 2D NMR experiments (HSQC, HMBC) to confirm signal assignments.
  • Simulating NMR spectra using density functional theory (DFT) with solvent models (e.g., IEF-PCM for DMSO).
  • Investigating temperature-dependent NMR to detect tautomeric equilibria .

Q. What mechanistic insights explain the formation of the hydrazone linkage under varying solvent conditions?

In polar aprotic solvents (e.g., DMF), the reaction proceeds via a two-step mechanism: (1) nucleophilic attack by the hydrazine on the indole-2,3-dione carbonyl, followed by (2) dehydration. Protic solvents (e.g., ethanol) stabilize intermediates through hydrogen bonding, accelerating the reaction but potentially reducing regioselectivity. Kinetic studies (e.g., variable-temperature NMR) can elucidate solvent effects .

Q. How should researchers design experiments to explore this compound’s biological activity against enzyme targets?

  • In vitro assays : Use enzyme inhibition assays (e.g., fluorescence-based) to measure IC₅₀ values.
  • Molecular docking : Employ software like MOE or AutoDock to predict binding modes to active sites (e.g., cytochrome P450 or kinase domains).
  • Structure-activity relationship (SAR) studies : Synthesize derivatives with modified substituents (e.g., halogenation) to identify critical functional groups .

Q. What computational methods are recommended for modeling non-covalent interactions between this compound and biological targets?

  • Molecular dynamics (MD) simulations : To assess binding stability in aqueous environments (e.g., using GROMACS).
  • Quantum mechanical/molecular mechanical (QM/MM) hybrid methods : To study electronic interactions at the binding site.
  • Pharmacophore modeling : To identify essential interaction features (e.g., hydrogen bond donors/acceptors) .

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